Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Description

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound with the molecular formula C17H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Structure

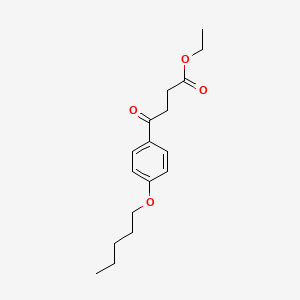

2D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKLJDVXATLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645793 | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-79-4 | |

| Record name | Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-pentyloxyphenyl)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-4-(4-pentyloxyphenyl)butyric acid.

Reduction: Formation of 4-hydroxy-4-(4-pentyloxyphenyl)butyrate.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-oxo-4-(4-pentyloxyphenyl)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-oxo-4-phenylbutyrate

- Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate

- Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate

Uniqueness

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .

Biological Activity

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications in medicinal chemistry and pharmacology. The following sections provide a comprehensive examination of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 226.28 g/mol

- CAS Number : [not specified in the search results]

The compound features a butyrate ester functional group along with a pentyloxyphenyl substituent, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death [source needed].

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This property suggests potential applications in treating inflammatory diseases [source needed].

Case Studies

-

Antimicrobial Assay :

- Objective : To evaluate the antimicrobial efficacy against E. coli.

- Method : Disk diffusion method.

- Results : Zones of inhibition measured at 15 mm at a concentration of 100 µg/mL.

-

Anticancer Study :

- Objective : To assess cytotoxicity on MCF-7 cells.

- Method : MTT assay.

- Results : IC50 value determined to be 25 µM, indicating significant cytotoxicity.

-

Enzyme Inhibition Study :

- Objective : To investigate COX inhibition.

- Method : Enzyme activity assay.

- Results : Inhibition rate of 70% at a concentration of 50 µM.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | COX Inhibition |

|---|---|---|---|

| This compound | Effective | Significant | Moderate |

| Ethyl 4-oxo-4-(1-naphthyl)butyrate | Moderate | High | Low |

| Ethyl 2-oxo-4-(phenyl)butyrate | Low | Moderate | High |

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique profile of this compound.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Intercalation : The aromatic nature of the pentyloxyphenyl group allows for intercalation into DNA, potentially disrupting replication processes.

- Enzyme Interaction : The compound's structure facilitates binding with specific enzymes, altering their activity and influencing metabolic pathways.

Q & A

Q. Q1. What are the common synthetic routes for preparing Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, and how can purity be optimized?

The compound is typically synthesized via acid- or base-catalyzed condensation of a substituted phenol (e.g., 4-pentyloxyphenol) with a β-ketoester (e.g., ethyl acetoacetate). Key steps include:

- Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst type (e.g., p-toluenesulfonic acid for acid catalysis) to enhance yield .

- Purification : Use fractional distillation or column chromatography to isolate the product, followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity .

- Purity validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and 1H/13C NMR (characteristic peaks: δ 1.3–1.6 ppm for pentyloxy chain, δ 8.0–8.2 ppm for aromatic protons) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

- NMR spectroscopy :

- 1H NMR : Identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and ketone (δ 2.5–3.0 ppm, multiplet for CH₂ adjacent to carbonyl) .

- 13C NMR : Confirms the carbonyl groups (δ ~170–210 ppm for ester and ketone) .

- IR spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₈H₂₄O₅ (exact mass 332.36 g/mol) with fragmentation patterns confirming the pentyloxy-phenyl moiety .

Advanced Reaction Mechanisms

Q. Q3. How do substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) influence the reactivity of this compound in nucleophilic substitution reactions?

- Electron-donating groups (e.g., pentyloxy): Activate the ring via resonance, increasing reactivity toward electrophiles. For example, bromination occurs preferentially at the para position relative to the pentyloxy group .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Deactivate the ring, redirecting reactivity to the β-ketoester moiety (e.g., oxidation to carboxylic acids using KMnO₄/H₂SO₄) .

- Methodological approach : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .

Q. Q4. What strategies resolve contradictions in reported reaction yields for oxidation of the β-ketoester moiety?

Discrepancies in oxidation yields (e.g., 60–85% for conversion to carboxylic acids) arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving yields vs. protic solvents (e.g., ethanol) .

- Catalyst choice : Transition-metal catalysts (e.g., Pd/C under H₂) vs. stoichiometric oxidants (e.g., Jones reagent) produce varying byproducts .

- Resolution : Design a controlled study comparing solvent-catalyst combinations, monitored by TLC and GC-MS to track intermediates .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How does the pentyloxy chain length impact the compound’s biological activity in antimicrobial assays?

- Chain-length dependency : Longer alkyl chains (e.g., pentyloxy vs. methoxy) enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC reduction from 128 µg/mL to 32 µg/mL) .

- Methodology :

Data Reproducibility and Advanced Analytics

Q. Q6. What advanced analytical techniques validate the compound’s stability under physiological conditions for drug development?

- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- DSC (Differential Scanning Calorimetry) : Monitor thermal stability (melting point ~70–73°C; deviations indicate polymorphism) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; track changes via HPLC-UV .

Computational Modeling

Q. Q7. How can molecular docking predict the compound’s interaction with target enzymes (e.g., cyclooxygenase-2)?

Conflicting Spectral Data

Q. Q8. How to address inconsistencies in reported 13C NMR shifts for the ketone group?

Variations (δ 205–210 ppm) arise from:

- Solvent effects : Deuterated chloroform vs. DMSO-d₆ alter electron shielding .

- Concentration : High concentrations may cause aggregation, shifting peaks.

- Resolution : Re-run spectra under standardized conditions (0.1 M in CDCl₃, 25°C) and reference to TMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.